1H-Pyrrole, 3-[(trifluoromethyl)thio]- 1H-Pyrrole, 3-[(trifluoromethyl)thio]-
Brand Name: Vulcanchem
CAS No.: 62665-28-5
VCID: VC11690729
InChI: InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H
SMILES: C1=CNC=C1SC(F)(F)F
Molecular Formula: C5H4F3NS
Molecular Weight: 167.15 g/mol

1H-Pyrrole, 3-[(trifluoromethyl)thio]-

CAS No.: 62665-28-5

Cat. No.: VC11690729

Molecular Formula: C5H4F3NS

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole, 3-[(trifluoromethyl)thio]- - 62665-28-5

Specification

CAS No. 62665-28-5
Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
IUPAC Name 3-(trifluoromethylsulfanyl)-1H-pyrrole
Standard InChI InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H
Standard InChI Key LXSPKOMPGQRINB-UHFFFAOYSA-N
SMILES C1=CNC=C1SC(F)(F)F
Canonical SMILES C1=CNC=C1SC(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyrrole ring in 1H-Pyrrole, 3-[(trifluoromethyl)thio]- consists of a five-membered aromatic system with one nitrogen atom and four carbon atoms. The trifluoromethylthio group at position 3 introduces significant steric bulk and electron-withdrawing effects due to the electronegativity of fluorine and the polarizable sulfur atom. This substitution pattern distinguishes it from the more commonly studied 2-substituted isomers, such as 1H-Pyrrole, 2-[(trifluoromethyl)thio]-.

Key Structural Features:

  • Aromatic Core: The pyrrole ring maintains planarity, with bond lengths and angles consistent with aromatic delocalization.

  • Substituent Effects: The -SCF₃ group at position 3 induces localized electron deficiency at the adjacent carbon atoms, altering reactivity compared to unsubstituted pyrroles .

Synthetic Methodologies

General Approaches

While no direct synthesis of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- is documented, analogous methods for pyrrole functionalization provide a roadmap. A plausible route involves:

  • Pyrrole Functionalization:

    • Reaction of pyrrole with trifluoromethylsulfonyl chloride (CF₃SO₂Cl) under basic conditions, followed by reduction to introduce the -SCF₃ group.

    • Phase-transfer catalysis (PTC) methods, as demonstrated for related thioether-linked pyrroles .

  • Cyclization Strategies:

    • Use of 2-mercaptoacetic acid or similar thiols in cycloaddition reactions with ketone precursors .

Example Reaction Pathway:

Pyrrole+CF₃SO₂ClBase, PTC1H-Pyrrole, 3-[(trifluoromethyl)thio]-\text{Pyrrole} + \text{CF₃SO₂Cl} \xrightarrow{\text{Base, PTC}} \text{1H-Pyrrole, 3-[(trifluoromethyl)thio]-}

Optimization and Yields

Reaction conditions from analogous syntheses suggest optimal parameters:

ParameterValueSource
Temperature60–80°C
CatalystTetrabutylammonium bromide
SolventDioxane/Water (PTC)
Yield Range70–90% (estimated)

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for 1H-Pyrrole, 3-[(trifluoromethyl)thio]- are hypothesized based on similar compounds:

  • CN Stretch: ~2220 cm⁻¹ (from pyrrole carbonitrile derivatives) .

  • C-F Stretch: 1100–1200 cm⁻¹ (characteristic of CF₃ groups).

  • N-H Stretch: ~3300 cm⁻¹ (pyrrole NH) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

  • Aromatic Protons: 6.90–7.70 (multiplet, 4H, pyrrole ring) .

  • NH Proton: ~12.50 (singlet, 1H) .

  • SCF₃ Adjacent CH: 3.60–4.30 (complex splitting due to coupling with fluorine).

¹³C NMR (DMSO-d₆, δ ppm):

  • CF₃ Carbon: ~120.0 (quartet, J = 280 Hz).

  • Pyrrole Carbons: 95–135 (aromatic carbons) .

Chemical Reactivity and Applications

Reactivity Profile

The -SCF₃ group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) at electron-deficient positions:

  • Oxidation: Likely forms sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).

  • Reduction: Hydrogenolysis of the C-S bond may occur with catalysts like Raney Ni.

Agrochemicals

Pyrrole derivatives with electron-withdrawing substituents exhibit insecticidal activity. For example, compounds with LC₅₀ values as low as 0.13 ppm against Spodoptera littoralis have been reported . The -SCF₃ group’s lipophilicity could enhance bioactivity in analogous systems.

Pharmaceuticals

Trifluoromethylthio groups are prized in drug design for their metabolic stability and membrane permeability. While no direct studies exist for this isomer, related pyrroles show promise as kinase inhibitors or antimicrobial agents.

Challenges and Future Directions

Current limitations include:

  • Synthetic Accessibility: Positional selectivity in pyrrole functionalization remains challenging.

  • Data Gaps: Absence of direct toxicological or pharmacokinetic studies for the 3-substituted isomer.

Recommended Research Priorities:

  • Development of regioselective synthetic protocols.

  • Comparative bioactivity studies between 2- and 3-substituted isomers.

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